
2-(Trifluoromethyl)phenylacetic acid
Overview
Description
2-(Trifluoromethyl)phenylacetic acid is an organic compound with the molecular formula C9H7F3O2. It is also known by its IUPAC name, (α,α,α-Trifluoro-o-tolyl)acetic acid. This compound is characterized by the presence of a trifluoromethyl group attached to a phenylacetic acid moiety, making it a valuable intermediate in various chemical syntheses .
Mechanism of Action
Target of Action
2-(Trifluoromethyl)phenylacetic acid is a synthetic compound that has been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors . The primary targets of this compound are therefore likely to be enzymes involved in blood clotting (for antithrombotic activity) and lipoxygenases (for inhibitory activity).
Mode of Action
Given its use in the synthesis of potential antithrombotics and lipoxygenase inhibitors , it can be inferred that it may interact with its targets to inhibit their function, thereby preventing blood clot formation and the synthesis of leukotrienes, respectively.
Biochemical Pathways
The biochemical pathways affected by this compound would be those involving blood clotting and leukotriene synthesis. Inhibition of these pathways could lead to reduced blood clot formation and decreased inflammatory responses, respectively .
Pharmacokinetics
Its physicochemical properties such as a molecular weight of 20415 and a logP of 208 suggest that it may have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action would likely include reduced blood clot formation and decreased inflammatory responses due to its potential antithrombotic and lipoxygenase inhibitory activities .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, pH and temperature could affect its stability and activity. Additionally, the presence of other substances in the environment could potentially affect its efficacy through interactions or competition for the same targets .
Biochemical Analysis
Biochemical Properties
It is known that this compound has been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these processes.
Molecular Mechanism
It is known that this compound has been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(Trifluoromethyl)phenylacetic acid typically involves the use of benzotrifluoride halides as starting materials. One common method includes the following steps :
Grignard Reaction: Benzotrifluoride halide is reacted with magnesium chips in an organic solvent under nitrogen protection to form a Grignard reagent.
Reaction with Diethyl Oxalate: The Grignard reagent is then reacted with diethyl oxalate at temperatures ranging from -40°C to 10°C.
Hydrazine Hydrate Treatment: The resulting product is treated with hydrazine hydrate in an alkaline solution, followed by refluxing for 6-9 hours to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for larger scale synthesis. The use of readily available raw materials and simple processes ensures high purity (≥99%) and yields ranging from 50-80% .
Chemical Reactions Analysis
2-(Trifluoromethyl)phenylacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(Trifluoromethyl)phenylacetic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-(Trifluoromethyl)phenylacetic acid can be compared with other similar compounds, such as:
- 3-(Trifluoromethyl)phenylacetic acid
- 4-(Trifluoromethyl)phenylacetic acid
- 2,4,5-Trifluorophenylacetic acid
These compounds share the trifluoromethyl group but differ in the position of this group on the phenyl ring. The unique position of the trifluoromethyl group in this compound contributes to its distinct chemical properties and reactivity .
Properties
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c10-9(11,12)7-4-2-1-3-6(7)5-8(13)14/h1-4H,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOCDHCKTWANIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871882 | |
| Record name | [2-(Trifluoromethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3038-48-0 | |
| Record name | [2-(Trifluoromethyl)phenyl]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3038-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(trifluoromethyl)phenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.311 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(Trifluoromethyl)benzeneacetic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26224FDZ8F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-(trifluoromethyl)phenylacetic acid in the research on polyoxygenated steroids from Clathria gombawuiensis?
A1: this compound, often abbreviated as MTPA, serves as a chiral derivatizing agent in this study []. Researchers reacted MTPA with the isolated polyoxygenated steroids, specifically gombasterols A-F and clathriol. This derivatization creates diastereomeric esters with distinct NMR spectroscopic properties. By analyzing the differences in chemical shifts (Δδ) between these diastereomers, researchers could determine the absolute configuration of chiral centers within the steroid molecules.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



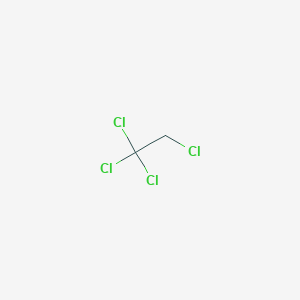
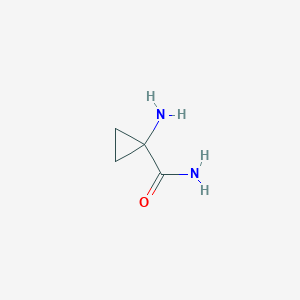
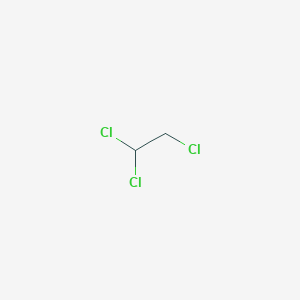
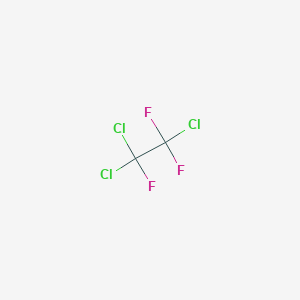
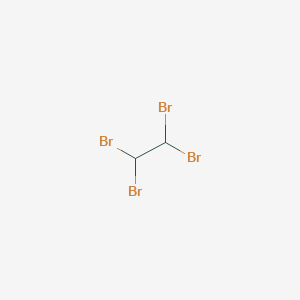

![11H-Benzo[a]fluorene](/img/structure/B165204.png)
![(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]pentanedioic acid](/img/structure/B165205.png)

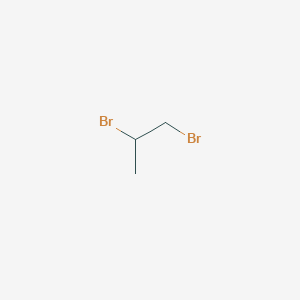
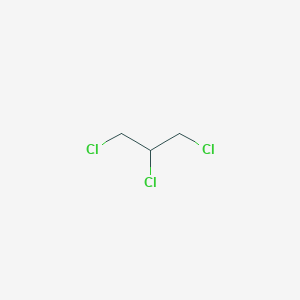
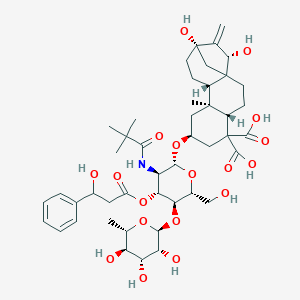
![2-[4-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B165219.png)
